molecular formula C10H7IN2O3 B2592437 4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152511-94-8

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2592437
M. Wt: 330.081
InChI Key: SCDVWFCKGFBVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid, also known as HIPP, is a chemical compound with potential application in scientific research. This compound is of interest due to its unique structure and potential biological effects.

Scientific Research Applications

Functionalization and Derivative Formation

  • 1H-pyrazole-3-carboxylic acid derivatives have been utilized in functionalization reactions to form various novel compounds, demonstrating the versatility of the pyrazole carboxylic acid structure. Reactions of its acid chloride with different aminophenols lead to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, highlighting its reactivity and potential in creating a range of derivatives (Yıldırım & Kandemirli, 2006).

Synthesis of Pyrazole Derivatives

  • The compound has been a key intermediate in synthesizing pyrazole dicarboxylic acid derivatives, indicating its significance in medicinal chemistry and drug design. Basic hydrolysis of ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate led to the formation of various pyrazole derivatives (Kasımoğulları & Arslan, 2010).

Applications in Dye and Pigment Industry

  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used in the dye and pigment industry to produce heterocyclic dyes. It reacts with S/N-containing heterocyclic diazo salts and aniline derivatives to produce mono-/bi-heterocyclic dyes, demonstrating its utility in colorant synthesis and industrial applications (Tao et al., 2019).

Structural and Spectroscopic Studies

  • The pyrazole carboxylic acid framework has been a subject of structural and spectroscopic studies, indicating its importance in understanding the chemical properties and reactivities of such compounds. These studies contribute to the knowledge base essential for designing new materials and drugs (Yıldırım et al., 2005).

Synthesis of Novel Derivatives for Antibacterial Applications

  • Novel derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been evaluated for their antibacterial activities, showcasing the potential of pyrazole derivatives in developing new antibacterial agents (Bildirici et al., 2007).

properties

IUPAC Name

4-hydroxy-1-(2-iodophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDVWFCKGFBVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-1-(2-iodophenyl)-1H-pyrazole-3-carboxylic acid

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